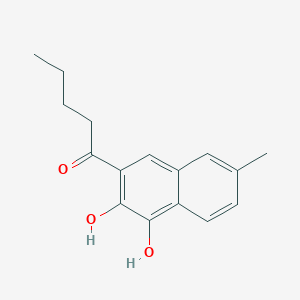
1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one is a synthetic compound with a complex structure It belongs to the class of naphthalene derivatives, characterized by the presence of a naphthalene ring system substituted with hydroxyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one
Uniqueness
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one is unique due to its specific substitution pattern on the naphthalene ring and the length of its alkyl chain. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
61983-41-3 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H18O3/c1-3-4-5-14(17)13-9-11-8-10(2)6-7-12(11)15(18)16(13)19/h6-9,18-19H,3-5H2,1-2H3 |
InChIキー |
RUUURUYOIZFJAU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


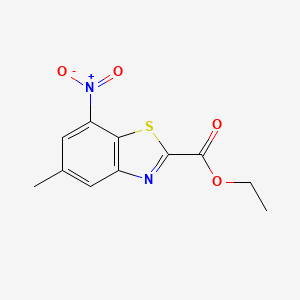
![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)


![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)
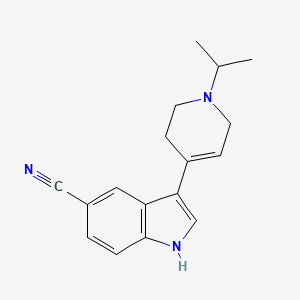
![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)

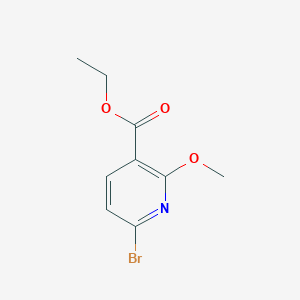

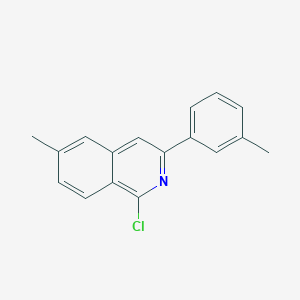
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
